![molecular formula C16H16N2O4 B5911556 N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911556.png)
N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide
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Overview
Description
N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide, also known as MAFP, is a synthetic compound that has been widely used in scientific research due to its ability to selectively inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids and other lipid signaling molecules in the body.
Mechanism of Action
N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide works by irreversibly binding to the active site of FAAH, thereby preventing the breakdown of endocannabinoids and other lipid signaling molecules that are involved in regulating various physiological and pathological processes in the body.
Biochemical and Physiological Effects:
N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide has been shown to increase the levels of endocannabinoids and other lipid signaling molecules in the body, leading to a variety of biochemical and physiological effects, such as analgesia, anti-inflammatory effects, anxiolytic effects, antidepressant effects, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide in lab experiments is its high selectivity for FAAH, which allows for the specific inhibition of this enzyme without affecting other enzymes or receptors in the body. However, one limitation of using N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide is its irreversible binding to FAAH, which can make it difficult to study the long-term effects of FAAH inhibition.
Future Directions
There are several future directions for research on N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide and its role in regulating endocannabinoid and lipid signaling pathways in the body. Some possible areas of investigation include:
1. Developing more selective and reversible inhibitors of FAAH that can be used to study the long-term effects of FAAH inhibition.
2. Investigating the role of endocannabinoids and other lipid signaling molecules in the regulation of immune function and inflammation.
3. Examining the potential therapeutic applications of FAAH inhibitors in the treatment of pain, inflammation, anxiety, depression, addiction, and neurodegenerative diseases.
4. Exploring the interactions between endocannabinoids and other lipid signaling molecules with other neurotransmitter systems in the brain, such as the dopamine and serotonin systems.
5. Investigating the effects of FAAH inhibition on the development and progression of cancer and other diseases.
Synthesis Methods
N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide can be synthesized through a multi-step process that involves the condensation of 4-methoxybenzaldehyde with methylamine, followed by the addition of acetic anhydride and furfurylamine, and finally, the reaction with vinyl magnesium bromide.
Scientific Research Applications
N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide has been used in a variety of scientific studies to investigate the role of endocannabinoids and other lipid signaling molecules in various physiological and pathological processes, including pain, inflammation, anxiety, depression, addiction, and neurodegenerative diseases.
properties
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-17-15(19)13(18-16(20)14-4-3-9-22-14)10-11-5-7-12(21-2)8-6-11/h3-10H,1-2H3,(H,17,19)(H,18,20)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTKMLRJXRIQML-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-1-(4-methoxyphenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
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